2,6-Dimethylpiperidin-3-amine

Medicinal Chemistry Synthetic Methodology Drug Discovery

2,6-Dimethylpiperidin-3-amine (CAS 912368-93-5) is a chiral substituted piperidine building block with molecular formula C₇H₁₆N₂ and molecular weight 128.22 g/mol. The compound is commercially available as a mixture of diastereomers at a minimum purity of 95%, typically supplied as a liquid at room temperature.

Molecular Formula C7H16N2
Molecular Weight 128.22 g/mol
CAS No. 912368-93-5
Cat. No. B3431566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dimethylpiperidin-3-amine
CAS912368-93-5
Molecular FormulaC7H16N2
Molecular Weight128.22 g/mol
Structural Identifiers
SMILESCC1CCC(C(N1)C)N
InChIInChI=1S/C7H16N2/c1-5-3-4-7(8)6(2)9-5/h5-7,9H,3-4,8H2,1-2H3
InChIKeyNQAJSVQZNREMCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dimethylpiperidin-3-amine (CAS 912368-93-5): Chiral Piperidine Scaffold for Stereochemically Demanding Medicinal Chemistry


2,6-Dimethylpiperidin-3-amine (CAS 912368-93-5) is a chiral substituted piperidine building block with molecular formula C₇H₁₆N₂ and molecular weight 128.22 g/mol . The compound is commercially available as a mixture of diastereomers at a minimum purity of 95%, typically supplied as a liquid at room temperature . As a secondary amine with methyl substituents at the 2- and 6-positions and an amine group at the 3-position, this scaffold belongs to the class of privileged structures frequently employed in drug discovery programs targeting neurological, antiviral, and metabolic indications [1].

Why Generic Piperidine Amines Cannot Substitute for 2,6-Dimethylpiperidin-3-amine in Target-Specific Applications


Piperidine amine derivatives exhibit pronounced structure-activity divergence driven by amine regiochemistry (C3-amine versus N1-amine) and stereochemical configuration (cis/trans diastereomers). Substituting 2,6-dimethylpiperidin-3-amine with a regioisomeric analog such as 1-amino-2,6-dimethylpiperidine (CAS 39135-39-2) alters the nucleophilic character and hydrogen-bonding geometry of the amine functionality, fundamentally changing its behavior as a synthetic intermediate . Critically, the diastereomeric mixture status of CAS 912368-93-5 represents a defined stereochemical complexity absent in many simpler piperidine alternatives, with documented consequences for receptor recognition patterns in nicotinic cholinergic systems—where 2,6-dimethyl substitution confers ion channel specificity while 3,5-substitution eliminates activity entirely [1]. Procurement decisions that treat piperidine amine derivatives as interchangeable risk introducing stereochemical artifacts or regioisomeric contaminants that invalidate SAR conclusions and synthetic pathway outcomes.

Quantitative Differentiation Evidence: 2,6-Dimethylpiperidin-3-amine vs. In-Class Comparators


Regioisomeric Differentiation: C3-Amine vs. N1-Amine Scaffold Distinction for Synthetic Intermediate Applications

2,6-Dimethylpiperidin-3-amine (C3-amine) and 1-amino-2,6-dimethylpiperidine (N1-amine, CAS 39135-39-2) share identical molecular formula (C₇H₁₆N₂, MW 128.22) but represent distinct regioisomers with different functionalization potential. 1-Amino-2,6-dimethylpiperidine is specifically validated as a reactant for synthesizing N-substituted 3-aminorhodanine derivatives, hydrazones, and superelectrophilic intermediates during 1,5-cyclization reactions . In contrast, 2,6-dimethylpiperidin-3-amine presents a primary amine at the C3 ring position rather than a hydrazine-like N1-amine, fundamentally altering its nucleophilic substitution behavior and compatibility with downstream coupling strategies .

Medicinal Chemistry Synthetic Methodology Drug Discovery

Stereochemical Complexity Advantage: Diastereomeric Mixture Status vs. Single Stereoisomer Analogs

2,6-Dimethylpiperidin-3-amine (CAS 912368-93-5) is commercially supplied as a mixture of diastereomers [1]. This diastereomeric complexity represents a deliberate stereochemical feature not present in analogs such as (3R,6S)-1,6-dimethylpiperidin-3-amine (CAS 1273565-20-0), which is supplied as a defined single stereoisomer with ≥98% purity and significantly higher procurement cost . The 2,6-dimethyl substitution pattern has documented stereochemical consequences for biological target recognition: Aronstam et al. (1988) demonstrated that 2,6-dimethylpiperidine analogs exhibit specific ion channel binding activity (Ki = 8.8 μM at nicotinic receptor channel sites) whereas 3,5-dimethyl substitution completely abolishes activity [2].

Stereochemistry Chiral Synthesis Structure-Activity Relationship

Safety and Handling Differentiation: Documented GHS Hazard Profile vs. Uncharacterized Analogs

2,6-Dimethylpiperidin-3-amine carries a well-documented notified classification and labeling profile according to CLP criteria under EC number 838-851-2, with two independent notifiers confirming consistent hazard classifications: Skin Corrosion Category 1B (H314 - causes severe skin burns and eye damage), Flammable Liquid Category 4 (H227 - combustible liquid), and Specific Target Organ Toxicity Single Exposure Category 3 (H335 - may cause respiratory irritation via inhalation) [1]. This established regulatory profile provides procurement stakeholders with predictable risk assessment and handling protocol requirements that are absent for less-characterized analogs.

Laboratory Safety Regulatory Compliance Risk Assessment

Evidence-Based Application Scenarios for 2,6-Dimethylpiperidin-3-amine (CAS 912368-93-5)


Stereochemical SAR Exploration in Nicotinic Receptor Programs

Based on class-level evidence from Aronstam et al. (1988) demonstrating that 2,6-dimethylpiperidine analogs exhibit specific binding to nicotinic receptor ion channel sites (Ki = 8.8 μM at [³H]H12-HTX binding sites) while 3,5-dimethyl substitution eliminates activity [1], 2,6-dimethylpiperidin-3-amine provides a scaffold for systematic exploration of how amine regiochemistry (C3 vs. N1) modulates ion channel interactions. Procurement of the diastereomeric mixture enables parallel evaluation of stereochemical contributions to target engagement without requiring separate acquisition of individual stereoisomers.

Chiral Building Block for Privileged Scaffold Library Construction

Piperidine-containing scaffolds represent privileged structures in medicinal chemistry, with over 70 FDA-approved drugs containing the piperidine moiety [1]. 2,6-Dimethylpiperidin-3-amine serves as a versatile chiral building block for constructing focused libraries of 2,6-disubstituted piperidine analogs, which have demonstrated utility in CNS disorders, drug abuse treatment, and eating disorder indications [2]. The compound's commercial availability at ≥95% purity supports reproducible library synthesis and initial SAR triage.

Regulatory-Compliant Medicinal Chemistry Research Requiring Documented Hazard Profiles

For laboratories operating under strict EHS compliance frameworks, 2,6-dimethylpiperidin-3-amine offers procurement advantage through its fully notified CLP hazard classification (EC 838-851-2) with confirmed Skin Corrosion 1B (H314), Flammable Liquid 4 (H227), and STOT SE 3 (H335) designations [2]. This established regulatory profile eliminates the need for internal hazard characterization studies prior to experimental use and ensures compliant SDS documentation for institutional safety review processes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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